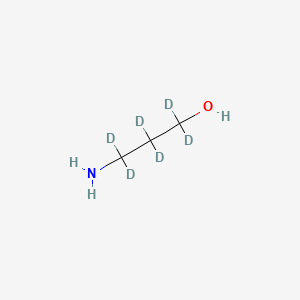
3-Amino-1-propanol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-propanol-d6 is a deuterated form of 3-Amino-1-propanol, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C3H3D6NO and a molecular weight of 81.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Amino-1-propanol-d6 can be synthesized through various methods. One common approach involves the deuteration of 3-Amino-1-propanol using deuterium oxide (D2O) in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale deuteration processes. These processes utilize high-purity deuterium gas and specialized reactors to achieve high yields and purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include deuterated aldehydes, carboxylic acids, primary amines, and substituted derivatives .
Applications De Recherche Scientifique
3-Amino-1-propanol-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a molecular linker in the synthesis of polyurethanes and poly(propyl ether imine) dendrimers.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Medicine: It is a precursor in the synthesis of various medicinal compounds, including beta-lactam antibiotics.
Industry: It is used in the production of anionic emulsifiers and nonionic polyethylene emulsions.
Mécanisme D'action
The mechanism of action of 3-Amino-1-propanol-d6 involves its interaction with various molecular targets. For instance, in the absorption of carbon dioxide (CO2), the hydroxy group and water molecules participate in proton transfer, forming carbamic acid . This reaction is crucial in CO2 capture and sequestration processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanol: The non-deuterated form, commonly used in similar applications.
4-Amino-1-butanol: Another alkanolamine with a longer carbon chain.
2-Amino-1-propanol: A structural isomer with different reactivity.
Uniqueness
3-Amino-1-propanol-d6 is unique due to its deuterium content, which provides distinct advantages in spectroscopic studies and kinetic isotope effect investigations. This makes it particularly valuable in research applications where precise measurements and analyses are required .
Propriétés
Formule moléculaire |
C3H9NO |
|---|---|
Poids moléculaire |
81.15 g/mol |
Nom IUPAC |
3-amino-1,1,2,2,3,3-hexadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2,3D2 |
Clé InChI |
WUGQZFFCHPXWKQ-NMFSSPJFSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])O |
SMILES canonique |
C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


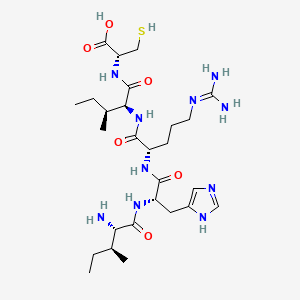
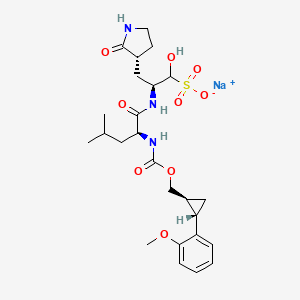

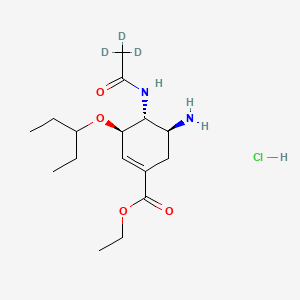
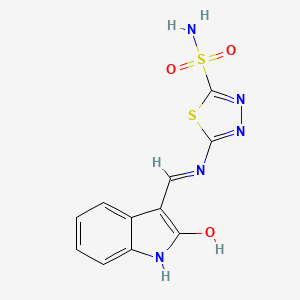
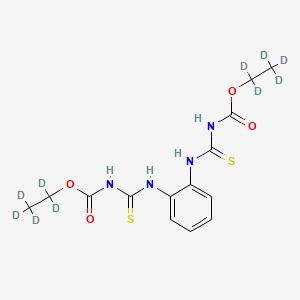
![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
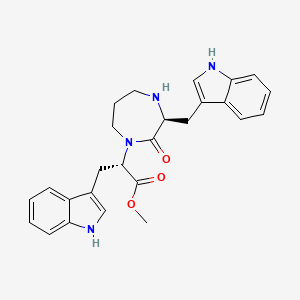
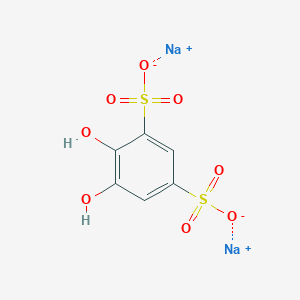
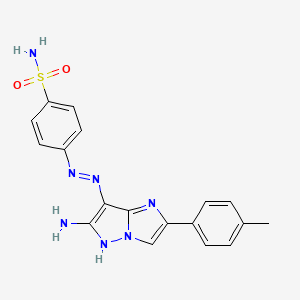

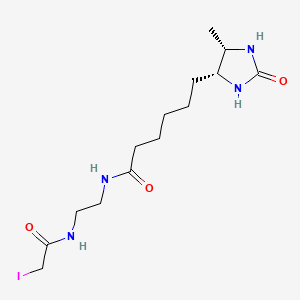
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
